4-N,N-dimethylcarbamoyloxy-benzoic acid
Overview
Description
4-N,N-Dimethylcarbamoyloxy-benzoic acid, also known as DMCB, is a chemical compound with the empirical formula C10H11NO4 . It has a molecular weight of 209.20 . This compound has gained considerable interest in recent years due to its unique physical and chemical properties.
Molecular Structure Analysis
The SMILES string representation of 4-N,N-Dimethylcarbamoyloxy-benzoic acid isO=C(N(C)C)OC1=CC=C(C=C1)C(O)=O
. The InChI string is 1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13)
. Physical And Chemical Properties Analysis
4-N,N-Dimethylcarbamoyloxy-benzoic acid is a solid . More detailed physical and chemical properties are not available in the web search results.Scientific Research Applications
Material Science and Thermodynamic Applications
- A study on 4-n-(nonyloxy) benzoic acid (a related compound) under Li+3 ion beam irradiation demonstrated alterations in thermodynamic and electrical parameters, suggesting the potential of such compounds in advanced material science, specifically in the context of liquid crystals and their phase transitions (Kumar, Verma, Dhar, & Tripathi, 2018).
- The interaction of nonyloxy benzoic acid with different solvents was analyzed to assess its phase stability and potential for thermodynamic applications. The study, which employed statistical thermodynamic calculations, could provide insights into the behavior of benzoic acid derivatives in various environments (Das & Praveen, 2022).
Photophysical Properties and Luminescent Applications
- Investigations into the photophysical properties of certain benzoic acid derivatives revealed that the incorporation of specific substituents could significantly influence the luminescent properties of lanthanide coordination compounds. This suggests the utility of benzoic acid derivatives in the design and synthesis of materials with specific optical characteristics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
properties
IUPAC Name |
4-(dimethylcarbamoyloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLJNIMQTJLYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258390 | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,N-dimethylcarbamoyloxy-benzoic acid | |
CAS RN |
1204296-80-9 | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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